Cas no 401628-88-4 (1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid)
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxylic acid, 1-[[(phenylamino)carbonyl]amino]-
- 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid
- 1-(phenylcarbamoylamino)cyclopropane-1-carboxylic acid
- Oprea1_178885
- 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylicacid
- 1-[(phenylcarbamoyl)amino]cyclopropane-1-carboxylic acid
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- Inchi: 1S/C11H12N2O3/c14-9(15)11(6-7-11)13-10(16)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H2,12,13,16)
- InChI Key: KASHWSVEEFASJO-UHFFFAOYSA-N
- SMILES: O([H])C(C1(C([H])([H])C1([H])[H])N([H])C(N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 294
- XLogP3: 0.9
- Topological Polar Surface Area: 78.4
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA35263-500mg |
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid |
401628-88-4 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | BA35263-1g |
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid |
401628-88-4 | >95% | 1g |
$509.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735292-1g |
1-(3-Phenylureido)cyclopropane-1-carboxylic acid |
401628-88-4 | 98% | 1g |
¥2242.00 | 2024-05-15 |
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid
Exploring the Properties and Applications of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic Acid (CAS No. 401628-88-4)
The compound 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid, identified by the CAS registry number 401628-88-4, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This molecule, characterized by a cyclopropane ring fused with a carboxylic acid group and an anilinocarbonylamino substituent, exhibits a complex interplay of electronic and steric effects that make it a compelling subject for both academic research and industrial applications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery, particularly in the development of novel therapeutics targeting various diseases such as cancer, inflammation, and infectious disorders. The cyclopropane ring in 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid introduces significant strain into the molecule, which can enhance its reactivity and binding affinity to specific biological targets. This structural feature has been leveraged in designing analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The synthesis of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid involves a multi-step process that typically begins with the preparation of the cyclopropane precursor, followed by functionalization to introduce the anilinocarbonylamino group. Researchers have explored various methodologies to optimize this synthesis, including transition metal-catalyzed cycloadditions and enzymatic transformations, which have significantly improved the yield and purity of the compound.
In terms of applications, this compound has shown promise in several areas. In drug discovery, it has been evaluated as a potential lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Additionally, its unique structure has been exploited in the development of peptide-based drugs, where it serves as a scaffold for enhancing stability and bioavailability.
Recent advancements in computational chemistry have further elucidated the molecular interactions of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid. Molecular docking studies have revealed its potential to bind to specific protein targets with high affinity, suggesting its role as a template for designing more potent inhibitors of enzymes involved in disease progression.
The study of this compound also extends into materials science, where its chiral properties are being investigated for applications in asymmetric catalysis and chiral resolution techniques. The integration of cyclopropane-containing molecules into polymer frameworks has opened new avenues for developing advanced materials with tailored mechanical and electronic properties.
In conclusion, 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid (CAS No. 401628-88-4) stands as a testament to the ingenuity of modern chemical synthesis and its application across diverse scientific domains. With ongoing research uncovering new facets of its chemistry and biology, this compound continues to be a focal point for innovation in both academic and industrial settings.
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